molecular formula C19H20N2O3S2 B2706566 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 923497-66-9

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2706566
CAS No.: 923497-66-9
M. Wt: 388.5
InChI Key: VUWWEEOSNTZIOM-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide is a complex organic compound that features a benzylsulfonyl group and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with a suitable benzylsulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfoxides or thiols.

Scientific Research Applications

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the benzo[d]thiazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-benzothiazolyl)phenol
  • 1-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)thiourea
  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol

Uniqueness

4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfonyl group provides a site for further chemical modifications, while the benzo[d]thiazole moiety offers potential for interactions with biological targets.

Properties

IUPAC Name

4-benzylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14-7-5-10-16-18(14)21-19(25-16)20-17(22)11-6-12-26(23,24)13-15-8-3-2-4-9-15/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWWEEOSNTZIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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